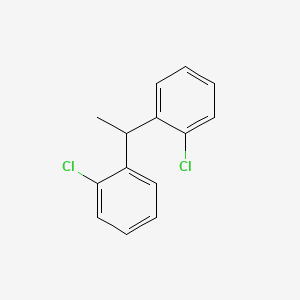

Benzene, 1,1'-ethylidenebis[chloro-

説明

Benzene, 1,1'-ethylidenebis[4-chloro-] (CAS 3547-04-4) is an organochlorine compound with the molecular formula C₁₄H₁₂Cl₂ and a molecular weight of 251.15 g/mol . Structurally, it consists of two para-chlorinated benzene rings connected by an ethylidene (-CH₂CH₂-) bridge. This configuration imparts unique physicochemical properties, including moderate hydrophobicity and stability under standard conditions. The compound is primarily used in research and industrial applications, though specific use cases are less documented compared to structurally related analogs like DDT.

特性

CAS番号 |

55945-00-1 |

|---|---|

分子式 |

C14H12Cl2 |

分子量 |

251.1 g/mol |

IUPAC名 |

1-chloro-2-[1-(2-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H12Cl2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3 |

InChIキー |

HWOCJCGWXIVWGF-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Benzene, 1,1’-ethylidenebis[chloro-] can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-ethylidenebis[chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Types of Reactions:

Substitution Reactions: Benzene, 1,1’-ethylidenebis[chloro-] undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction Reactions: Reduction of Benzene, 1,1’-ethylidenebis[chloro-] can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens, nitric acid, sulfuric acid, and Lewis acids.

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

科学的研究の応用

Benzene, 1,1’-ethylidenebis[chloro-] has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

作用機序

The mechanism of action of Benzene, 1,1’-ethylidenebis[chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the chlorine atoms act as leaving groups, allowing the formation of new bonds with electrophiles. This mechanism is crucial in its reactivity and applications in various chemical processes .

類似化合物との比較

Structural Comparison with Similar Compounds

The following table compares Benzene, 1,1'-ethylidenebis[4-chloro-] with key analogs differing in bridging groups and substituents:

| Compound Name | CAS Number | Molecular Formula | Bridging Group | Key Structural Features |

|---|---|---|---|---|

| Benzene, 1,1'-ethylidenebis[4-chloro-] | 3547-04-4 | C₁₄H₁₂Cl₂ | Ethylidene (-CH₂CH₂-) | Two para-Cl benzene rings; saturated bridge |

| Benzene, 1,1'-ethenylidenebis[4-chloro-] | 2642-81-1 | C₁₄H₁₀Cl₂ | Ethenylidene (-CH=CH-) | Unsaturated bridge; increased rigidity |

| 4,4'-DDD (1,1'-(2,2-dichloroethylidene)bis[4-chloro-]) | 72-54-8 | C₁₄H₁₀Cl₄ | 2,2-Dichloroethylidene (-CCl₂CH₂-) | Two Cl atoms on bridge; DDT metabolite |

| DDT (1,1'-(2,2,2-trichloroethylidene)bis[4-chloro-]) | 50-29-3 | C₁₄H₉Cl₅ | 2,2,2-Trichloroethylidene (-CCl₃CH₂-) | Three Cl atoms on bridge; insecticidal activity |

| Benzene,1,1'-(4-chloro-1-butenylidene)bis[ | 5746-95-2 | C₁₆H₁₃Cl | 4-Chloro-1-butenylidene | Extended aliphatic chain with Cl substituent |

| Benzene,1,1'-(1,1,2,2-tetrafluoroethanediyl)bis[4-chloro-] | 791-57-1 | C₁₄H₈Cl₂F₄ | Tetrafluoroethylidene (-CF₂CF₂-) | Fluorinated bridge; enhanced chemical stability |

Key Observations :

- Bridge Saturation : Ethylidene (saturated) vs. ethenylidene (unsaturated) bridges influence reactivity; unsaturated analogs (e.g., ethenylidene) may exhibit higher thermal stability .

- Halogenation : Chlorine or fluorine substitutions on the bridge (e.g., DDT, tetrafluoroethylidene) enhance electronegativity, affecting intermolecular interactions and environmental persistence .

- Chain Length : Extended bridges (e.g., butenylidene) increase molecular weight and alter solubility profiles .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Boiling Point : Ethylidene-bridged compounds typically exhibit higher boiling points than unsaturated analogs due to stronger van der Waals forces.

- Solubility : Increased halogenation (e.g., DDT) reduces water solubility; DDT has a solubility of 0.025 mg/L, while less halogenated analogs may be more soluble .

- Stability : Fluorinated bridges (e.g., tetrafluoroethylidene) resist hydrolysis and oxidation better than chlorinated analogs .

Stability and Reactivity

- Ethylidenebis[4-chloro-] : Stable under ambient conditions but may degrade under UV light or extreme pH due to C-Cl bond susceptibility .

- DDT : Undergoes dehydrochlorination to form DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), a persistent environmental metabolite .

- Ethenylidenebis[4-chloro-] : The double bond in the bridge increases susceptibility to electrophilic addition reactions compared to saturated analogs .

Toxicological and Environmental Impact

- DDT: Classified as a Group 2A carcinogen (probable human carcinogen) by IARC due to endocrine disruption and bioaccumulation .

- 4,4'-DDD : A DDT metabolite with similar toxicity; listed as a hazardous waste under EPA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。